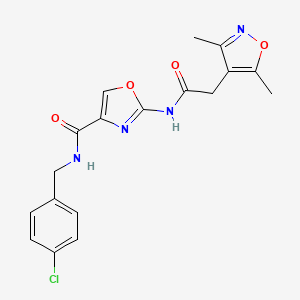
N-(4-chlorobenzyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O4 and its molecular weight is 388.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
This compound has been the focus of research due to its chemical structure, allowing for various synthetic applications and studies on its properties. For instance, research on the synthesis of v-Triazolo[4,5-d]pyrimidines (8-azapurines) demonstrates the utility of related compounds in synthesizing heterocyclic compounds, which are crucial in the development of pharmaceuticals (Albert & Trotter, 1979). Another study on Synthesis of 6-mono- and 5,6-disubstituted 1,2,3-triazolo[4,5-d]pyrimidin-7-ones further illustrates the compound's relevance in synthesizing complex molecular structures, which could have applications in material science and drug development (Kislyi, Danilova, & Semenov, 2003).
Pharmacological Research
In pharmacological research, the compound's derivatives have been investigated for their cholinesterase inhibition capabilities. This is particularly relevant in the search for treatments for neurodegenerative diseases like Alzheimer's. A study demonstrated that new N-aryl derivatives of related compounds showed moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with certain derivatives displaying potent inhibitory potential (Riaz et al., 2020). This indicates the compound's relevance in developing therapeutic agents for cognitive disorders.
Agricultural Applications
The compound has also been explored for its insecticidal activity , highlighting its potential utility in developing new agrochemicals. In a study, modifications to related compounds were found to retain the efficacy associated with the parent amide, demonstrating broad-spectrum insecticidal activities and even higher activity on root-knot nematode compared to the parent compound (Samaritoni, Babcock, Schlenz, & Johnson, 1999). This research contributes to the quest for more effective and safer pest control agents.
Antibacterial Research
The synthesis and characterization of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes have shown promising antibacterial activities against various strains, indicating the potential of this compound and its derivatives in combating bacterial infections (Obasi et al., 2017). This aligns with the ongoing search for new antibiotics in the face of increasing antibiotic resistance.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O4/c1-10-14(11(2)27-23-10)7-16(24)22-18-21-15(9-26-18)17(25)20-8-12-3-5-13(19)6-4-12/h3-6,9H,7-8H2,1-2H3,(H,20,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOINCUFWMPOPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

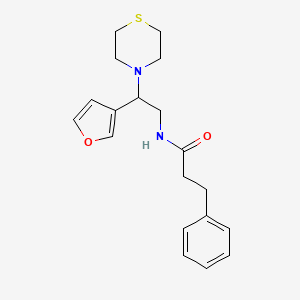


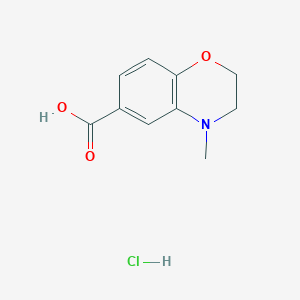

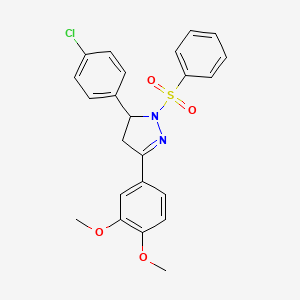
![3-(4-Bromophenyl)-8-(4-chlorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2970327.png)

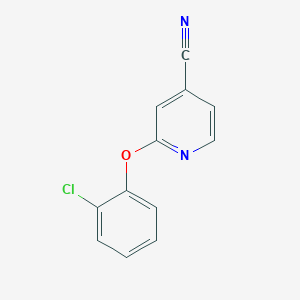

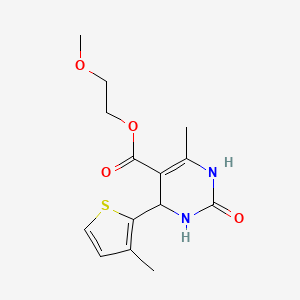
![N-(3,5-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2970333.png)
![Oxiran-2-yl-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]methanone](/img/structure/B2970334.png)
![6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]](/img/structure/B2970336.png)